![molecular formula C₂₀H₂₁N₃O₈ B1141134 Varenicline carbamoyl beta-D-glucuronide CAS No. 535920-98-0](/img/structure/B1141134.png)
Varenicline carbamoyl beta-D-glucuronide
Overview
Description
Varenicline carbamoyl beta-D-glucuronide is a metabolite of Varenicline . Varenicline is a partial agonist of the nicotinic receptor used for smoking cessation. It reduces both the desire for and the pleasure of cigarettes .
Molecular Structure Analysis
The molecular formula of Varenicline carbamoyl beta-D-glucuronide is C20H21N3O8 . The molecular weight is 431.40 g/mol .Physical And Chemical Properties Analysis
Varenicline carbamoyl beta-D-glucuronide is a white to off-white solid . It is soluble in DMSO and water . The melting point is 181-183°C (dec.) .Scientific Research Applications
Metabolism and Disposition
Varenicline, including its metabolite Varenicline carbamoyl beta-D-glucuronide, has been extensively studied for its metabolism and disposition in various species including humans. Studies have found that a significant portion of the drug is excreted unchanged in the urine across species. Metabolites like N-carbamoyl glucuronidation, formed in the liver, play a key role in its metabolic pathway. This straightforward dispositional profile simplifies its clinical use in smoking cessation (Obach et al., 2006).
Pharmacokinetics
The pharmacokinetics of Varenicline, including its metabolites, has been a subject of research to understand its absorption, distribution, metabolism, and excretion in the body. Studies have shown that the systemic exposure to Varenicline and its pharmacokinetic variability are similar between smokers and nonsmokers, which is crucial for its therapeutic efficacy (Faessel et al., 2006).
Neuropharmacological Effects
Research on Varenicline has also delved into its effects on various neuronal nicotinic receptors. It acts as a partial agonist at α4β2 receptors and a full agonist at α7 receptors. These actions are believed to be involved in the mechanism by which Varenicline aids smoking cessation (Mihalak et al., 2006).
Clinical Efficacy in Smoking Cessation
Varenicline's efficacy in aiding smoking cessation has been confirmed through various clinical trials. It has shown to be effective in reducing cravings and withdrawal symptoms in smokers, leading to increased rates of abstinence (Garrison & Dugan, 2009).
Mechanism of Action
Target of Action
Varenicline Carbamoyl Beta-D-Glucuronide is a metabolite of Varenicline . The primary target of Varenicline is the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the release of dopamine in the brain’s reward center, thereby reducing cravings and withdrawal symptoms with smoking cessation .
Mode of Action
Varenicline is a partial agonist of the alpha-4/beta-2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms with smoking cessation .
Result of Action
As a metabolite of varenicline, it may contribute to the overall therapeutic effect of reducing cravings and withdrawal symptoms in individuals attempting to quit smoking .
Future Directions
properties
IUPAC Name |
3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQDTLDLQVLSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.